Boc-Hyp(Bzl)-OH.DCHA
Description
Boc-Hyp(Bzl)-OH.DCHA (CAS 54631-81-1) is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises:
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5.C12H23N/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20);11-13H,1-10H2/t13-,14+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJSPMKUPVNTOE-DFQHDRSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Hydroxyproline with Boc Group
The amino group of hydroxyproline is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. This reaction typically occurs in a biphasic system (dioxane/water) with a base such as sodium hydroxide to maintain a pH of 9–10. The Boc group provides acid-labile protection, compatible with subsequent benzylation and SPPS workflows.
Reaction Conditions:
-
Reagents: Boc₂O (1.2 equiv), hydroxyproline (1.0 equiv)
-
Solvent: Dioxane/water (4:1 v/v)
-
Base: 4 M NaOH
-
Temperature: 0°C to room temperature (RT)
-
Time: 4–6 hours
Racemization is minimized by maintaining low temperatures (0–5°C) and avoiding prolonged exposure to basic conditions. The product, Boc-Hyp-OH, is isolated via acidification (pH 2–3) using citric acid, followed by extraction with ethyl acetate and drying under vacuum.
Benzylation of the Hydroxyl Group
The hydroxyl group of Boc-Hyp-OH is benzylated using benzyl bromide (Bzl-Br) or benzyl chloride (Bzl-Cl) in the presence of a strong base such as sodium hydride (NaH). This step is conducted in anhydrous tetrahydrofuran (THF) to prevent hydrolysis of the benzylating agent.
Reaction Conditions:
-
Reagents: Bzl-Br (1.5 equiv), Boc-Hyp-OH (1.0 equiv)
-
Base: NaH (2.0 equiv)
-
Solvent: THF (anhydrous)
-
Temperature: 0°C to RT
-
Time: 12–16 hours
The benzyl group provides orthogonal protection, stable under acidic conditions used for Boc removal. The product, Boc-Hyp(Bzl)-OH, is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water.
Formation of the Dicyclohexylamine (DCHA) Salt
To enhance stability and solubility, Boc-Hyp(Bzl)-OH is converted to its DCHA salt by reacting with dicyclohexylamine in a polar aprotic solvent such as dichloromethane (DCM) or ethyl acetate.
Reaction Conditions:
-
Reagents: DCHA (1.1 equiv), Boc-Hyp(Bzl)-OH (1.0 equiv)
-
Solvent: DCM or ethyl acetate
-
Temperature: RT
-
Time: 1–2 hours
The DCHA salt precipitates as a crystalline solid, which is filtered, washed with cold solvent, and dried under vacuum. This step improves handling and storage stability, critical for large-scale peptide synthesis.
Optimization of Reaction Conditions
Boc Protection Efficiency
The choice of base significantly impacts Boc protection efficiency. Comparative studies show that sodium hydroxide (NaOH) provides higher yields (85–90%) compared to triethylamine (TEA, 70–75%) due to better pH control in biphasic systems. Excess Boc₂O (1.2–1.5 equiv) ensures complete amino group protection, minimizing dipeptide formation.
Benzylation Alternatives
While Bzl-Br is commonly used, benzyl trichloroacetimidate offers milder conditions for benzylation, reducing side reactions such as esterification of the carboxylic acid group. However, this reagent requires acidic catalysis (e.g., p-toluenesulfonic acid) and is less cost-effective for industrial applications.
Purification and Isolation Techniques
Crystallization vs. Chromatography
Crystallization from ethanol/water mixtures achieves >95% purity for this compound, whereas silica gel chromatography (ethyl acetate/hexane) is preferred for small-scale syntheses to remove trace impurities.
Table 1: Comparison of Purification Methods
| Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Crystallization | Ethanol/water | 95–98 | 85–90 |
| Column Chromatography | Ethyl acetate/hexane (1:3) | 98–99 | 70–75 |
Analytical Monitoring
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms product identity and purity. This compound exhibits a retention time of 12.3 minutes under gradient elution (20–80% acetonitrile over 20 minutes).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Batch-to-batch consistency is validated using HPLC (>98% purity) and elemental analysis (C: 69.2%, H: 9.1%, N: 5.6%; theoretical C: 69.3%, H: 9.2%, N: 5.5%).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Boc Group Removal
-
Reagents/Conditions :
-
Products :
-
Free amine (Hyp(Bzl)-OH) and tert-butyl alcohol as a byproduct
-
Example: Cleavage of Boc under acidic conditions yields Hyp(Bzl)-OH, which is further used in peptide chain elongation.
-
Benzyl Group Removal
-
Reagents/Conditions :
-
Products :
-
Free hydroxyproline (Hyp-OH) and toluene as a byproduct
-
Dicyclohexylamine (DCHA) Salt Dissociation
-
Conditions :
-
Acidic aqueous workup (e.g., HCl or citric acid)
-
-
Products :
-
Boc-Hyp(Bzl)-OH (free acid) and dicyclohexylamine hydrochloride.
-
Peptide Bond Formation
-
Reagents :
-
Conditions :
-
Solvents: DMF, THF, or DCM (0–25°C, 2–12 h)
-
-
Example :
Industrial-Scale Preparation
| Step | Reaction | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Boc Protection | Boc₂O, TEA | DCM, 0°C → 25°C, 4 h | 85–90% |
| 2 | Benzylation | Benzyl bromide, NaH | THF, 0°C → reflux, 6 h | 75–80% |
| 3 | DCHA Salt Formation | Dicyclohexylamine | Ethyl acetate, 25°C, 2 h | 95% |
Side Reactions and Mitigation
-
Racemization :
-
Incomplete Deprotection :
Comparative Reactivity
| Reaction Type | Boc-Hyp(Bzl)-OH.DCHA | Boc-Hyp-OH | Fmoc-Hyp(Bzl)-OH |
|---|---|---|---|
| Boc Deprotection | TFA (2 h) | TFA (2 h) | Piperidine (30 min) |
| Benzyl Removal | H₂/Pd/C | N/A | H₂/Pd/C |
| Coupling Efficiency | High (DCC/HOBt) | Moderate | High (HATU/DIEA) |
Mechanistic Insights
-
Boc Deprotection : Acid-catalyzed cleavage forms a carbocation intermediate, trapped by water.
-
Benzyl Hydrogenolysis : Heterolytic cleavage of the C–O bond on Pd surfaces releases benzyl alcohol .
Recent Advancements
Scientific Research Applications
Applications in Peptide Synthesis
Boc-Hyp(Bzl)-OH.DCHA serves as a valuable building block in peptide synthesis. Its utility is primarily derived from its stability and compatibility with various coupling strategies.
Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group is widely utilized in solid-phase peptide synthesis due to its ease of removal under mild acidic conditions. The compound's structure allows for effective incorporation into peptide chains, facilitating the synthesis of complex peptides.
| Property | Details |
|---|---|
| Protection Strategy | Boc/Bzl strategy |
| Removal Conditions | 25-50% TFA in DCM |
| Compatibility | Stable to bases and nucleophiles |
Development of Biologically Active Compounds
This compound is instrumental in creating peptidomimetics, which are compounds that mimic the biological activity of peptides while offering enhanced stability and bioavailability. This is particularly relevant in drug design.
Case Study 1: Peptidomimetic Libraries
A study utilized this compound to create a library of peptidomimetics aimed at targeting specific protein interactions. The combinatorial chemistry approach allowed for the generation of diverse compounds that were screened for biological activity. The results indicated that several derivatives exhibited enhanced binding affinity compared to their natural counterparts.
Case Study 2: Therapeutic Applications
In another investigation, this compound was incorporated into a peptide designed to inhibit a specific enzyme involved in cancer progression. The synthesized peptide demonstrated significant inhibitory activity in vitro, suggesting potential therapeutic applications.
Analytical Techniques for Evaluation
To assess the efficacy and stability of peptides synthesized using this compound, various analytical techniques are employed:
- Mass Spectrometry : Used for determining molecular weight and structure.
- Nuclear Magnetic Resonance (NMR) : Provides insights into the structural conformation of synthesized peptides.
- High-Performance Liquid Chromatography (HPLC) : Essential for purity assessment and quantification of synthesized products.
Mechanism of Action
The mechanism of action of Boc-Hyp(Bzl)-OH.DCHA involves its role as a protected amino acid derivative in peptide synthesis. The Boc and benzyl groups protect the functional groups of hydroxyproline during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free hydroxyproline can participate in peptide bond formation, contributing to the overall structure and function of the synthesized peptide.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₇H₂₃NO₅·C₁₂H₂₃N
- Molecular Weight: 502.7 g/mol
- Purity: ≥98% (HPLC)
- Storage: 0–8°C.
It is primarily employed in solid-phase and solution-phase peptide synthesis, particularly for introducing hydroxyproline residues with orthogonal protection.
Structural and Functional Differences
(a) Boc-Hyp-OH.DCHA (CAS 21157-12-0)
- Difference : Lacks the benzyl (Bzl) group on hydroxyproline.
(b) Boc-Nva-OH.DCHA (CAS 67861-96-5)
- Difference: Derived from norvaline (Nva), a non-polar amino acid with a linear side chain.
- Impact : Suitable for hydrophobic peptide regions, unlike hydroxyproline, which contributes to structural rigidity in collagen.
(c) Boc-His(Boc)-OH.DCHA (CAS 31687-58-8)
- Difference : Features dual Boc protection on histidine.
- Impact : Used in metal-binding or catalytic peptides, contrasting with hydroxyproline’s role in structural stabilization.
(d) Z-Dab(Boc)-OH.DCHA (CAS 3350-13-8)
- Difference : Uses benzyloxycarbonyl (Z) instead of Boc for amine protection.
- Impact: Z requires hydrogenolysis for removal, whereas Boc is acid-labile, affecting synthetic strategy.
Cost and Availability
| Compound | Price (5g) | Supplier |
|---|---|---|
| Boc-Hyp(Bzl)-OH.DCHA | $50.00–141.89 | GL Biochem, Advanced ChemTech |
| Boc-His(Boc)-OH.DCHA | $45.00 | Amadis Chemical |
| Boc-Nva-OH.DCHA | N/A | GLPBIO |
Biological Activity
Boc-Hyp(Bzl)-OH.DCHA, also known as N-tert-butoxycarbonyl-O-benzyl-L-hydroxyproline, is a compound with significant implications in medicinal chemistry and biochemistry. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula : C17H23NO5·C12H23N
- Molecular Weight : 502.7 g/mol
- CAS Number : 54631-81-1
- Purity : ≥98% (HPLC)
- Physical Appearance : White powder
Biological Activity Overview
This compound exhibits various biological activities primarily due to its structural characteristics that facilitate interactions with biological macromolecules. Its applications include:
- Antibody-Drug Conjugates (ADCs) : It acts as a non-cleavable linker in the synthesis of ADCs, which are designed to deliver cytotoxic agents directly to cancer cells, minimizing systemic toxicity .
- Proteolysis Targeting Chimeras (PROTACs) : The compound serves as a linker in PROTACs, which utilize the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to drug design and therapeutic intervention .
The biological mechanisms of this compound can be categorized based on its roles in ADCs and PROTACs:
-
In ADCs :
- The compound facilitates the conjugation of antibodies to cytotoxins, enhancing the specificity and efficacy of cancer therapies.
- Its non-cleavable nature ensures that the drug remains attached until it reaches the target site.
-
In PROTACs :
- This compound connects two ligands—one targeting an E3 ubiquitin ligase and the other binding to the target protein.
- This dual binding promotes the ubiquitination and subsequent degradation of the target protein by the proteasome, effectively reducing its levels within cells.
Case Studies
-
Anticancer Activity :
A study demonstrated that ADCs utilizing this compound showed enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapy agents. The targeted delivery mechanism significantly reduced off-target effects . -
Protein Degradation :
Research involving PROTACs containing this compound revealed a marked increase in the degradation rates of specific oncoproteins in cellular models. This highlights its potential for therapeutic applications in diseases driven by aberrant protein stability .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Applications |
|---|---|---|
| Antibody-Drug Conjugates | Non-cleavable linker for cytotoxins | Cancer therapy |
| Proteolysis Targeting Chimeras | Dual ligand connection for protein degradation | Targeted therapy for various diseases |
Q & A
Q. How to validate the absence of residual cyclohexylamine (DCHA) in this compound batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
